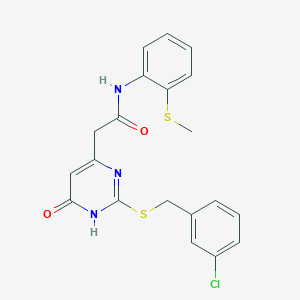

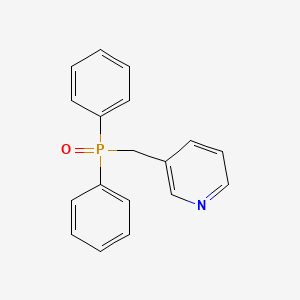

![molecular formula C22H20FN3O5 B2498021 8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-61-3](/img/structure/B2498021.png)

8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves intricate steps that are designed to incorporate the specific functional groups and spirocyclic frameworks characteristic of these molecules. For example, the synthesis of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione demonstrates a methodological approach to creating spirocyclic compounds with significant biological activity potential. The process typically includes steps like cyclization, alkylation, and coupling reactions to achieve the desired spirocyclic and benzodioxolyl structures (Manjunath et al., 2011).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of similar spirocyclic compounds. For instance, the crystal and molecular structure studies provide insights into the compound's conformation, highlighting the planar nature of the hydantoin ring and the specific conformations adopted by the pyrrolidine and piperidine rings. These structures often exhibit inter- and intramolecular hydrogen bonding, which can significantly influence the compound's chemical reactivity and physical properties (Manjunath et al., 2011).

Applications De Recherche Scientifique

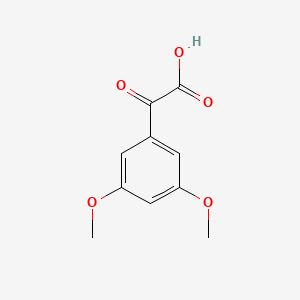

Supramolecular Outcomes of Fluorination

Research by Simić et al. (2021) on similar spirohydantoin-based compounds emphasizes the impact of fluorination on supramolecular interactions. The study quantitatively assessed intermolecular interactions in fluorinated cyclohexane-5-spirohydantoin derivatives, highlighting the formation of three-dimensional networks facilitated by C–H⋯F interactions. This underscores the significance of fluorinated spirohydantoin derivatives in designing materials with specific supramolecular architectures for advanced scientific applications (Simić et al., 2021).

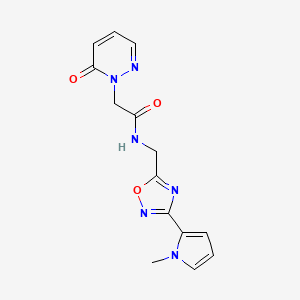

Antimicrobial and Detoxification Applications

Ren et al. (2009) synthesized a novel N-halamine precursor similar in structure, which was bonded onto cotton fabrics for antimicrobial and detoxification purposes. The modified cotton showed significant efficacy against bacteria and in the detoxification of chemical agents, suggesting potential applications of related spirohydantoin derivatives in healthcare and environmental protection (Ren et al., 2009).

Anticonvulsant Activity

Obniska et al. (2006) investigated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties. This study illuminates the therapeutic potential of spirohydantoin derivatives in developing new anticonvulsant medications, offering insights into their mechanism of action and therapeutic efficacy (Obniska et al., 2006).

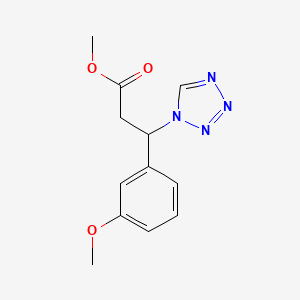

Myelostimulating Activity

Yu et al. (2018) synthesized 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and evaluated their myelostimulating activity in an artificially induced myelodepressive syndrome. Their findings indicate the potential of such compounds in accelerating the regeneration of the lymphocyte and granulocyte cell pool of bone marrow hematopoiesis, which could be critical in developing treatments for conditions like myelosuppression (Yu et al., 2018).

Propriétés

IUPAC Name |

8-(1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGISWSXFOHCJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)